molecular formula C12H12ClNO B1367035 4-Chloro-6-ethoxy-2-methylquinoline CAS No. 66735-22-6

4-Chloro-6-ethoxy-2-methylquinoline

Cat. No.: B1367035
CAS No.: 66735-22-6
M. Wt: 221.68 g/mol
InChI Key: MCHJXEBEWPNTSQ-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxy-2-methylquinoline is a useful research compound. Its molecular formula is C12H12ClNO and its molecular weight is 221.68 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-6-ethoxy-2-methylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-6-ethoxy-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-ethoxy-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-ethoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-3-15-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHJXEBEWPNTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C(N=C2C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497032
Record name 4-Chloro-6-ethoxy-2-methylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66735-22-6
Record name 4-Chloro-6-ethoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66735-22-6
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-6-ethoxy-2-methylquinoline (CAS No. 66735-22-6)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Chloro-6-ethoxy-2-methylquinoline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. With full editorial control, this document is structured to deliver in-depth insights into its synthesis, characterization, potential applications, and safe handling, grounded in scientific principles and supported by authoritative references.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] Derivatives of quinoline have been extensively investigated and developed as therapeutic agents for a variety of diseases, including cancer, infectious diseases, and inflammatory conditions. The strategic placement of substituents on the quinoline core allows for the fine-tuning of their pharmacological profiles, making them a versatile platform for drug discovery. 4-Chloro-6-ethoxy-2-methylquinoline, with its distinct substitution pattern, represents a promising building block for the synthesis of novel bioactive molecules.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 66735-22-6
Molecular Formula C₁₂H₁₂ClNO
Molecular Weight 221.68 g/mol
Appearance Solid
InChI Key MCHJXEBEWPNTSQ-UHFFFAOYSA-N
SMILES CCOc1ccc2nc(C)cc(Cl)c2c1

Synthesis of 4-Chloro-6-ethoxy-2-methylquinoline: A Proposed Protocol

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Chlorination A p-Phenetidine C 6-Ethoxy-2-methylquinolin-4-ol A->C Acid catalyst (e.g., H₂SO₄) B Ethyl acetoacetate B->C D 6-Ethoxy-2-methylquinolin-4-ol E 4-Chloro-6-ethoxy-2-methylquinoline D->E F POCl₃ F->E Signaling_Pathway cluster_0 Potential Cellular Targets cluster_1 Downstream Effects A 4-Chloro-6-ethoxy-2-methylquinoline (or its derivatives) B Topoisomerase A->B Inhibition C Protein Kinases (e.g., PI3K/mTOR) A->C Inhibition D P-glycoprotein A->D Inhibition E Inhibition of DNA Replication B->E F Disruption of Cell Signaling C->F G Increased Intracellular Drug Concentration D->G H Apoptosis / Cell Cycle Arrest E->H F->H G->H Enhances Chemotherapy

Sources

4-Chloro-6-ethoxy-2-methylquinoline physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-ethoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-ethoxy-2-methylquinoline is a substituted heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a foundational structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific substitutions of a chloro group at the 4-position, an ethoxy group at the 6-position, and a methyl group at the 2-position create a unique molecule with potential applications as a key intermediate in the synthesis of more complex, pharmacologically active agents.

This guide provides a comprehensive overview of the known physicochemical properties of 4-Chloro-6-ethoxy-2-methylquinoline. Recognizing that this compound is often synthesized for specific research applications, this document goes beyond a simple data summary. It details the standard, field-proven experimental methodologies for determining its key physical properties and for robust structural characterization, offering a self-validating framework for researchers.

Core Physicochemical Properties

The fundamental identity of 4-Chloro-6-ethoxy-2-methylquinoline is established by the following properties. These values serve as the primary reference for confirming the successful synthesis and purity of the compound.

PropertyValueSource
CAS Number 66735-22-6
Molecular Formula C₁₂H₁₂ClNO
Molecular Weight 221.68 g/mol
Appearance Solid
InChI Key MCHJXEBEWPNTSQ-UHFFFAOYSA-N
SMILES CCOc1ccc2nc(C)cc(Cl)c2c1

Experimental Determination of Physical Properties

For novel or custom-synthesized compounds, experimental verification of physical properties is a cornerstone of chemical characterization. It not only confirms identity but also provides crucial data for subsequent experimental design, including reaction setup, purification, and formulation.

Melting Point Determination

Causality and Expertise: The melting point is one of the most critical and accessible indicators of a solid compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range. For a crystalline solid like 4-Chloro-6-ethoxy-2-methylquinoline, this measurement is the first line of quality control after synthesis.

Self-Validating Protocol (Capillary Method):

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.

  • Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Rapid Heating (Scouting): The sample is heated rapidly to determine an approximate melting temperature.

  • Accurate Determination: A fresh sample is prepared. The apparatus is heated to approximately 20°C below the scouted melting point.

  • Slow Heating Ramp: The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

  • Data Recording: The temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting "point" is reported as the T₁-T₂ range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry Crystalline Sample prep2 Crush to Fine Powder prep1->prep2 prep3 Pack into Capillary Tube (2-3 mm) prep2->prep3 meas1 Place in Melting Point Apparatus prep3->meas1 meas2 Rapid Heating to Find Approx. MP meas1->meas2 meas3 Slow Heating (1-2°C/min) near Approx. MP meas2->meas3 meas4 Record T1 (First Drop) and T2 (Fully Liquid) meas3->meas4 result1 Report Melting Range (T1 - T2) meas4->result1

Workflow for Capillary Melting Point Determination.
Solubility Analysis

Causality and Expertise: Understanding a compound's solubility profile is paramount for practical applications. It dictates the choice of solvents for chemical reactions, enables purification via recrystallization, and is a foundational parameter in drug development for formulation and bioavailability studies. A systematic screening across solvents of varying polarities provides a comprehensive profile.

Self-Validating Protocol (Semi-Quantitative Method):

  • Solvent Selection: A range of standard laboratory solvents is selected, covering the polarity spectrum (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

  • Sample Preparation: A fixed amount of the compound (e.g., 10 mg) is added to a standard volume of each solvent (e.g., 1 mL) in separate, labeled vials.

  • Equilibration: The vials are agitated (vortexed or sonicated) for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25°C).

  • Visual Observation: Each vial is visually inspected for the presence of undissolved solid.

  • Classification: The solubility is classified based on observation:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has dissolved, but undissolved material remains.

    • Insoluble: The solid appears unchanged.

  • Confirmation: For "soluble" classifications, adding a further small amount of solute can confirm if the initial solution was saturated.

SolubilityWorkflow start Add 10 mg Compound to 1 mL Solvent agitate Agitate (Vortex/Sonicate) at 25°C start->agitate observe Visually Inspect for Undissolved Solid agitate->observe soluble Classify: Soluble observe->soluble None partial Classify: Partially Soluble observe->partial Some insoluble Classify: Insoluble observe->insoluble All

Workflow for Semi-Quantitative Solubility Screening.

Structural Elucidation and Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Expertise: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR reveals the number and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For 4-Chloro-6-ethoxy-2-methylquinoline, specific resonances are expected that, if present, definitively confirm its structure.

  • ¹H NMR Predictions:

    • Ethoxy Group: A triplet (~1.4 ppm) for the -CH₃ group coupled to the -CH₂- group, and a quartet (~4.1 ppm) for the -O-CH₂- group coupled to the -CH₃ group.

    • Methyl Group: A singlet (~2.6 ppm) for the C2-methyl group, with no adjacent protons to couple with.

    • Aromatic Protons: Several distinct signals in the aromatic region (~7.0-8.5 ppm), with specific splitting patterns determined by their positions on the quinoline ring system.

  • ¹³C NMR Predictions: Twelve distinct signals are expected, one for each unique carbon atom in the molecule, including signals for the ethoxy, methyl, and quinoline ring carbons.

Mass Spectrometry (MS)

Causality and Expertise: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy. The presence of a chlorine atom provides a distinct isotopic signature that is a key validation point.

  • Expected Molecular Ion: The molecular ion peak (M⁺) should appear at an m/z (mass-to-charge ratio) corresponding to the molecular weight (221.68).

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be observed at m/z ≈ 223. This M+2 peak should have an intensity of approximately one-third that of the main M⁺ peak, providing definitive evidence for the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

Causality and Expertise: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it serves as a quick quality check to ensure the expected functional groups are present and certain starting materials are absent.

  • Expected Key Absorptions:

    • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2850-3000 cm⁻¹: Aliphatic C-H stretching from the methyl and ethoxy groups.

    • ~1500-1600 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations, characteristic of the quinoline core.

    • ~1250 cm⁻¹: Aryl-O (ether) C-O stretching.

    • ~700-850 cm⁻¹: C-Cl stretching.

SpectroscopyWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation sample Synthesized Compound dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) sample->dissolve ms Mass Spectrometry (Molecular Weight & Formula) sample->ms ir Infrared Spectroscopy (Functional Groups) sample->ir nmr ¹H & ¹³C NMR (Connectivity & Skeleton) dissolve->nmr validate Compare Experimental Data with Predicted Spectra nmr->validate ms->validate ir->validate confirm Structure Confirmed validate->confirm Match reject Structure Inconsistent (Re-evaluate Synthesis) validate->reject Mismatch

Integrated Workflow for Spectroscopic Characterization.

Safety and Handling

Professional diligence requires treating all novel chemical compounds with appropriate caution. The available data for 4-Chloro-6-ethoxy-2-methylquinoline and related structures necessitates careful handling to minimize exposure.

GHS Hazard Classification:

  • Acute Toxicity 4, Oral (H302): Harmful if swallowed.

  • Serious Eye Damage 1 (H318): Causes serious eye damage.

Recommended Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.[3][4]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]

  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents.[4]

References

  • PubChem. 4-Chloro-6-methoxy-2-methylquinoline. [Link]

  • PubChem. 4-Chloro-6,7-dimethoxyquinoline. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • International Journal for Modern Trends in Science and Technology. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline. [Link]

  • Biointerface Research in Applied Chemistry. Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

Sources

4-Chloro-6-ethoxy-2-methylquinoline molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-6-ethoxy-2-methylquinoline: Synthesis, Characterization, and Application in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-ethoxy-2-methylquinoline, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We delve into its fundamental physicochemical properties, explore a representative synthetic pathway with mechanistic insights, and contextualize its application as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. Furthermore, this document outlines robust analytical methodologies for its characterization and purity assessment, and details critical safety and handling protocols required for laboratory use. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal template for designing molecules that can bind to biological targets with high affinity and specificity.[1] Quinoline derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2]

4-Chloro-6-ethoxy-2-methylquinoline belongs to this vital class of compounds. The presence of a chlorine atom at the 4-position is of particular synthetic utility; it acts as a versatile leaving group, enabling nucleophilic substitution reactions to introduce a wide array of functional groups.[3] This strategic functionalization is a cornerstone of modern drug design, allowing for the systematic optimization of a molecule's pharmacological properties. This guide will illuminate the technical considerations for working with this valuable intermediate.

Physicochemical Properties and Identification

A precise understanding of a compound's physical and chemical properties is foundational to its successful application in research and development. The key identifiers and properties of 4-Chloro-6-ethoxy-2-methylquinoline are summarized below.

PropertyValueSource
Molecular Weight 221.68 g/mol [4]
Chemical Formula C₁₂H₁₂ClNO[4]
CAS Number 66735-22-6[4]
Appearance Solid[4]
SMILES CCOc1ccc2nc(C)cc(Cl)c2c1[4]
InChI Key MCHJXEBEWPNTSQ-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Rationale

While multiple synthetic routes to substituted quinolines exist, a common and effective approach involves the cyclization of an aniline derivative followed by functional group manipulation. The synthesis of 4-Chloro-6-ethoxy-2-methylquinoline can be logically extrapolated from established methods for analogous structures, such as its methoxy counterpart.[5][6] The proposed pathway involves a three-step process: (1) Cyclization, (2) Hydroxylation (Tautomerization), and (3) Chlorination.

Causality Behind Experimental Choices:

  • Starting Material Selection: 4-Ethoxyaniline is chosen as the starting material to install the desired C6-ethoxy substituent from the outset. Ethyl acetoacetate provides the three-carbon backbone required to form the second ring of the quinoline system.

  • Cyclization Catalyst: Polyphosphoric acid (PPA) or a strong acid like sulfuric acid is used to catalyze the intramolecular electrophilic aromatic substitution (the Conrad-Limpach or Combes reaction), which is a standard and robust method for quinoline synthesis.

  • Chlorination Reagent: Phosphorus oxychloride (POCl₃) is a highly effective and widely used reagent for converting hydroxyl groups on heteroaromatic rings (like the 4-hydroxyquinoline intermediate) into chlorides. The addition of a catalytic amount of N,N-Dimethylformamide (DMF) can accelerate this reaction by forming the reactive Vilsmeier reagent in situ.

Diagram of Proposed Synthetic Workflow

Synthetic_Workflow Figure 1: Proposed Synthetic Pathway A 4-Ethoxyaniline + Ethyl Acetoacetate B Intermediate Schiff Base/Enamine A->B Condensation C 4-Hydroxy-6-ethoxy-2-methylquinoline B->C Cyclization (Heat, Acid Catalyst) D 4-Chloro-6-ethoxy-2-methylquinoline C->D Chlorination (POCl₃)

Caption: A logical three-step synthesis for 4-Chloro-6-ethoxy-2-methylquinoline.

Experimental Protocol (Representative)

This protocol is adapted from methodologies for similar quinoline derivatives and should be optimized for this specific target molecule.[5][6]

  • Step 1: Cyclization:

    • In a round-bottom flask equipped with a reflux condenser, combine 4-ethoxyaniline (1 molar equivalent) and ethyl acetoacetate (1.1 molar equivalents).

    • Heat the mixture, typically to 140-150°C, to drive the initial condensation and removal of water.

    • After the initial reaction, the intermediate is added to a pre-heated high-boiling point solvent (like diphenyl ether) or treated with a strong acid catalyst such as polyphosphoric acid and heated to a higher temperature (e.g., 250°C) to effect the intramolecular cyclization.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane. Filter and wash the solid to obtain crude 4-hydroxy-6-ethoxy-2-methylquinoline.

  • Step 2: Chlorination:

    • Carefully add the crude 4-hydroxy-6-ethoxy-2-methylquinoline (1 molar equivalent) to an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents) in a flask equipped with a reflux condenser and a gas trap for HCl.

    • Add a catalytic amount of DMF (e.g., 0.1 equivalents).

    • Heat the mixture to reflux (approx. 110°C) for 1-2 hours, monitoring by TLC until the starting material is consumed.[6]

    • Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude 4-Chloro-6-ethoxy-2-methylquinoline. Further purification can be achieved by recrystallization or column chromatography.

Application in Drug Discovery: A Key PI3K/mTOR Intermediate

Substituted quinolines are critical intermediates in the synthesis of kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[5][6] Consequently, inhibitors of this pathway are a major focus of modern oncology drug discovery.

4-Chloro-6-methoxy-2-methylquinoline derivatives have been explicitly identified as key intermediates for synthesizing potent PI3K/mTOR inhibitors.[5][6] The 4-chloro position serves as the reactive handle to introduce complex amine-containing side chains, which are often essential for binding to the kinase active site. The 6-ethoxy group on the target molecule can modulate physicochemical properties like solubility and metabolic stability, and can form key interactions within the target protein's binding pocket.

Diagram of PI3K/mTOR Signaling Context

PI3K_Pathway Figure 2: Simplified PI3K/mTOR Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: Role of quinoline inhibitors in the PI3K/mTOR cancer pathway.

Analytical Characterization and Quality Control

Confirming the identity and purity of 4-Chloro-6-ethoxy-2-methylquinoline is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationSignals corresponding to the ethoxy group (triplet and quartet), methyl group (singlet), and distinct aromatic protons on the quinoline core.
Mass Spectrometry (MS) Molecular Weight ConfirmationAn ion peak corresponding to the molecular weight (221.68 Da), with a characteristic isotopic pattern for a monochlorinated compound (M+2 peak at ~33% of the M peak).[7]
HPLC-UV Purity AssessmentA single major peak at a specific retention time. Purity is calculated from the peak area percentage.
Elemental Analysis Elemental CompositionPercentage of C, H, Cl, N, and O should match theoretical values.
General HPLC-UV Protocol for Purity Analysis

This protocol serves as a starting point for method development.[8]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm or a wavelength of maximum absorbance).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peak areas to determine purity. The method should be validated for linearity, accuracy, and precision.[8]

Diagram of Analytical Workflow

Analytical_Workflow Figure 3: Quality Control Workflow cluster_0 Primary Analysis cluster_1 Structural Confirmation Synthesis Synthesized Product HPLC HPLC for Purity (>95%) Synthesis->HPLC MS Mass Spec for MW Synthesis->MS NMR ¹H and ¹³C NMR HPLC->NMR MS->NMR Final Confirmed Structure & Purity NMR->Final

Caption: A standard workflow for the analytical validation of the final product.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. 4-Chloro-6-ethoxy-2-methylquinoline, like many chlorinated heterocyclic compounds, requires careful handling.

GHS Hazard Classification: Based on data for analogous compounds, this chemical should be handled as, at a minimum:

  • Acute Toxicity, Oral: Harmful if swallowed.[4]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[4]

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Mandatory Safety Protocols:
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical splash goggles.[9][10]

  • Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10] Ensure an eyewash station and safety shower are immediately accessible.[11]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion

4-Chloro-6-ethoxy-2-methylquinoline is a strategically functionalized building block with significant potential in the field of drug discovery. Its utility is primarily derived from the reactive 4-chloro position, which allows for its incorporation into more complex molecular architectures targeting critical disease pathways like PI3K/mTOR. A thorough understanding of its synthesis, analytical characterization, and stringent safety protocols, as detailed in this guide, is essential for its effective and safe utilization in the research and development of next-generation therapeutics.

References

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • MHLW. (n.d.). Analytical Method for Ethoxyquin (Animal and Fishery Products). Retrieved from [Link]

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-6-ethoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded methodology for the complete structure elucidation of 4-Chloro-6-ethoxy-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. We will move beyond a simple checklist of analytical techniques, instead focusing on the strategic integration of data to build an unassailable structural proof. Every analytical choice is justified, and every piece of data is cross-validated, reflecting a field-proven approach to molecular characterization.

The Strategic Imperative: Why a Multi-faceted Approach is Non-Negotiable

Confirming the identity and purity of a novel or synthesized compound like 4-Chloro-6-ethoxy-2-methylquinoline is the bedrock of all subsequent research and development. A flawed structural assignment can lead to misinterpreted biological data, wasted resources, and irreproducible results. Therefore, we will employ a synergistic combination of synthetic context, mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance (NMR) techniques. This integrated workflow ensures not just a proposed structure, but a validated and confirmed molecular identity.

Synthetic Context: Understanding the Genesis of the Molecule

A robust structure elucidation begins with a clear understanding of the synthetic pathway. This knowledge allows us to anticipate potential side-products and impurities that could complicate spectral interpretation. A plausible and efficient synthesis of 4-Chloro-6-ethoxy-2-methylquinoline proceeds via a well-established route for quinoline derivatives.

A likely synthetic pathway involves the cyclization of 4-ethoxyaniline with ethyl acetoacetate to form the corresponding 4-hydroxyquinoline intermediate, followed by chlorination.

Experimental Protocol: Synthesis of 4-Chloro-6-ethoxy-2-methylquinoline

Step 1: Synthesis of 6-Ethoxy-2-methylquinolin-4-ol

  • In a round-bottom flask, combine 4-ethoxyaniline and ethyl acetoacetate.

  • Slowly add a dehydrating agent such as polyphosphoric acid while stirring.

  • Heat the mixture at a specified temperature to drive the cyclization reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction mixture with ice water and neutralize to precipitate the product.

  • Filter, wash, and dry the crude 6-ethoxy-2-methylquinolin-4-ol.

Step 2: Chlorination to 4-Chloro-6-ethoxy-2-methylquinoline

  • Suspend the dried 6-ethoxy-2-methylquinolin-4-ol in phosphorus oxychloride (POCl₃).[1]

  • Optionally, a catalytic amount of a tertiary amine or DMF can be added to facilitate the reaction.

  • Reflux the mixture until TLC indicates the complete consumption of the starting material. The mechanism of this chlorination is believed to involve the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

  • Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

  • Filter, wash thoroughly with water, and dry the crude 4-Chloro-6-ethoxy-2-methylquinoline.

  • Purify the final product by recrystallization or column chromatography.

This synthetic context is crucial as it informs our expectations for the final structure and potential byproducts.

The Analytical Workflow: A Symphony of Spectroscopic Techniques

The following sections detail the application and interpretation of key analytical techniques in a logical sequence, where each step builds upon the last to construct a complete structural picture.

G cluster_0 Structure Elucidation Workflow MS Mass Spectrometry (Molecular Formula & Key Fragments) IR Infrared Spectroscopy (Functional Groups) MS->IR Elemental Composition NMR_1D 1D NMR (¹H, ¹³C) (Proton & Carbon Environments) IR->NMR_1D Functional Group Confirmation NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity & Final Structure) NMR_1D->NMR_2D Atom Connectivity Final Confirmed Structure NMR_2D->Final Final Confirmation

Caption: A logical workflow for the structure elucidation of 4-Chloro-6-ethoxy-2-methylquinoline.

Mass Spectrometry (MS): The Molecular Blueprint

High-Resolution Mass Spectrometry (HRMS) is the first port of call to determine the elemental composition of the purified compound.

  • Expected Molecular Ion: For C₁₂H₁₂ClNO, the expected monoisotopic mass is approximately 221.0607 g/mol .

  • Isotopic Pattern: A crucial piece of evidence for the presence of a chlorine atom is the characteristic M+2 peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), we expect to see two molecular ion peaks separated by 2 m/z units, with the M+2 peak having roughly one-third the intensity of the M+ peak.[2]

  • Fragmentation Analysis: Electron Impact (EI) or Electrospray Ionization (ESI) MS/MS can provide valuable structural information. Based on related methoxyquinolines, we can anticipate key fragmentation pathways.[3]

Predicted m/z Proposed Fragment Significance
221/223[M]⁺Molecular ion, confirming the molecular weight and presence of one chlorine atom.
206/208[M - CH₃]⁺Loss of a methyl radical from the quinoline ring or ethoxy group.
193/195[M - C₂H₄]⁺Loss of ethene from the ethoxy group via a McLafferty-type rearrangement.
178[M - Cl]⁺Loss of the chlorine atom.
Infrared (IR) Spectroscopy: Identifying the Functional Landscape

IR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule.

  • Aromatic C-H Stretching: Peaks are expected in the region of 3000-3100 cm⁻¹.

  • Aliphatic C-H Stretching: The methyl and ethyl groups will show stretching vibrations in the 2850-3000 cm⁻¹ region.

  • C=C and C=N Stretching: The quinoline ring system will exhibit a series of characteristic sharp absorptions between 1450 and 1650 cm⁻¹.[4][5]

  • C-O Stretching: A strong absorption corresponding to the aryl-alkyl ether linkage of the ethoxy group is expected around 1200-1250 cm⁻¹.

  • C-Cl Stretching: A peak in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl bond.

  • Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H StretchAromatic
2980-2850C-H StretchAliphatic (CH₃, CH₂CH₃)
1620-1450C=C and C=N StretchQuinoline Ring
1250-1200C-O StretchAryl-Alkyl Ether
850-750C-H Bending (oop)Substituted Aromatic
750-650C-Cl StretchAryl Halide
¹H and ¹³C NMR Spectroscopy: Probing the Atomic Environments

One-dimensional NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Ethoxy Group: A triplet at approximately 1.5 ppm (3H, -OCH₂CH ₃) and a quartet at around 4.2 ppm (2H, -OCH ₂CH₃).

  • Methyl Group: A singlet at roughly 2.6 ppm (3H, Ar-CH ₃).

  • Aromatic Protons: The quinoline ring protons will appear in the aromatic region (7.0-8.5 ppm). Based on the substitution pattern, we would expect:

    • A singlet for the proton at position 3.

    • A singlet for the proton at position 5.

    • A doublet of doublets for the proton at position 7.

    • A doublet for the proton at position 8.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Ethoxy Group: Signals around 15 ppm (-OCH₂C H₃) and 64 ppm (-OC H₂CH₃).

  • Methyl Group: A signal at approximately 25 ppm (Ar-C H₃).

  • Aromatic and Heteroaromatic Carbons: The nine carbons of the quinoline ring will resonate between 100 and 160 ppm. The carbon bearing the chlorine (C4) will be significantly deshielded.

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-CH₃ (on quinoline)~2.6 (s, 3H)~25
-OCH₂CH₃~4.2 (q, 2H)~64
-OCH₂CH₃~1.5 (t, 3H)~15
Aromatic-H7.0 - 8.5100 - 160
2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.[6][7][8][9]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see correlations between the -OCH ₂- and -CH ₃ protons of the ethoxy group, and among the coupled protons on the benzene ring portion of the quinoline core.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations for 4-Chloro-6-ethoxy-2-methylquinoline would include:

    • Correlations from the methyl protons to C2 and C3 of the quinoline ring.

    • Correlations from the ethoxy methylene protons to C6 of the quinoline ring.

    • Correlations from the aromatic protons to neighboring carbons, confirming their positions on the rings.

G cluster_0 Key HMBC Correlations H_Me H-Me C2 C2 H_Me->C2 ²J C3 C3 H_Me->C3 ³J H_OCH2 H-OCH2 C6 C6 H_OCH2->C6 ³J H5 H5 C4 C4 H5->C4 ³J C6_2 C6 H5->C6_2 ²J C7 C7 H5->C7 ³J

Caption: Predicted key HMBC correlations for 4-Chloro-6-ethoxy-2-methylquinoline.

Final Structure Confirmation and Data Archiving

The culmination of this multi-faceted analytical approach provides an unambiguous structural assignment for 4-Chloro-6-ethoxy-2-methylquinoline. The molecular formula is established by HRMS, the functional groups are identified by IR, and the precise arrangement of atoms and their connectivity are determined by a combination of 1D and 2D NMR techniques.

It is imperative that all raw and processed analytical data be meticulously documented and archived. This includes instrument parameters, processing software versions, and detailed interpretations. This practice ensures the integrity and reproducibility of the research, forming a solid foundation for any future work with this compound.

References

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  • Hudgins, D. M. et al. (2005). The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N)... ResearchGate. [Link]

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  • ResearchGate. POCl3 Chlorination of 4-Quinazolones. [Link]

  • Szymański, S. et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

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  • Aly, A. A. et al. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. HELDA - University of Helsinki. [Link]

  • ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Link]

  • YouTube. (2023). Chloro pattern in Mass Spectrometry. [Link]

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  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. [Link]

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
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  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • PubMed Central. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. [Link]

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  • MDPI. (2004). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

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  • MDPI. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

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The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in medicinal chemistry, underpinning the development of a remarkable array of therapeutic agents. Its unique physicochemical properties and versatile synthetic accessibility have enabled its incorporation into drugs targeting a wide spectrum of diseases, from infectious maladies like malaria to complex conditions such as cancer. This technical guide provides a comprehensive overview of the quinoline core, intended for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the fundamental chemistry of quinoline, explore its synthesis through both classical and contemporary methodologies, and elucidate its multifaceted roles in medicine with a focus on the causal relationships between molecular structure and biological activity. This guide is designed to be a self-validating resource, with detailed experimental protocols, quantitative data summaries, and mechanistic pathway diagrams to empower the reader in their pursuit of novel quinoline-based therapeutics.

The Quinoline Core: Physicochemical Properties and Synthetic Foundations

Quinoline, with the chemical formula C₉H₇N, is a colorless, hygroscopic liquid with a characteristic odor. Structurally, it consists of a benzene ring fused to a pyridine ring. This fusion imparts a unique electronic distribution, making it a weak tertiary base with a pKa of approximately 4.85.[1] Its lipophilicity, often expressed as a LogP value of around 2.04, is a critical parameter influencing its pharmacokinetic profile.[1] These fundamental properties are key considerations in the design of quinoline-based drugs, as they dictate solubility, membrane permeability, and interactions with biological targets.[2]

Synthesis of the Quinoline Scaffold: From Classical Reactions to Modern Catalysis

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to a rich portfolio of synthetic methodologies. These can be broadly categorized into classical named reactions and modern transition-metal-catalyzed approaches.

Classical Synthesis Methods:

Several named reactions form the bedrock of quinoline synthesis, each offering a distinct pathway to substituted quinoline derivatives. These methods, while foundational, often require harsh reaction conditions.

  • Skraup-Doebner-von Miller Synthesis: This is one of the most well-known methods for synthesizing quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, typically generated in situ from glycerol or an aldehyde/ketone. The reaction is catalyzed by a strong acid, such as sulfuric acid, and an oxidizing agent.[1][3] The mechanism is complex and thought to involve a series of conjugate additions, cyclizations, and dehydration/oxidation steps.[4]

  • Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst to form a Schiff base, which then undergoes thermal cyclization and dehydration to yield the quinoline.[5]

  • Friedländer Synthesis: This reaction provides a straightforward route to substituted quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester) in the presence of a base or acid catalyst.[5]

Modern Synthetic Approaches:

Contemporary organic synthesis has introduced milder and more efficient methods for quinoline construction, often employing transition-metal catalysis. These methods offer greater functional group tolerance and regioselectivity.[4][6] Palladium, copper, and iron catalysts are frequently used to facilitate C-C and C-N bond formations in the construction of the quinoline ring.[6] Nanocatalysts are also emerging as a green and efficient alternative for quinoline synthesis.[6]

Below is a generalized workflow for a classical quinoline synthesis, such as the Doebner-von Miller reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Process cluster_product Product Aniline Aniline Addition Conjugate Addition Aniline->Addition Carbonyl α,β-Unsaturated Carbonyl Compound Carbonyl->Addition Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Addition Oxidant Oxidizing Agent Oxidation Oxidation Oxidant->Oxidation Cyclization Cyclization & Dehydration Addition->Cyclization Cyclization->Oxidation Quinoline Substituted Quinoline Oxidation->Quinoline

Caption: Generalized workflow of a classical quinoline synthesis.

Therapeutic Applications of Quinoline Scaffolds

The versatility of the quinoline scaffold is evident in its wide range of therapeutic applications.[7] By modifying the substitution pattern on the quinoline ring, medicinal chemists can fine-tune the pharmacological activity to target various diseases.

Antimalarial Agents: A Historical Triumph and Ongoing Battle

Quinolines are historically significant as antimalarial drugs, with quinine, isolated from the bark of the Cinchona tree, being the first effective treatment for malaria. Synthetic 4-aminoquinolines, such as chloroquine, were later developed and became frontline therapies.

Mechanism of Action: The primary mechanism of action of 4-aminoquinoline antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Quinoline drugs accumulate in the acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.

Anticancer Agents: A Multifaceted Approach to Oncology

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[3][8]

Key Anticancer Mechanisms:

  • Tyrosine Kinase Inhibition: Many quinoline-based drugs function as inhibitors of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[3] By blocking the activity of kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), these drugs can halt tumor progression.[3]

  • Tubulin Polymerization Inhibition: Some quinoline derivatives disrupt the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[9] By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these agents arrest the cell cycle at the G2/M phase, leading to apoptosis.[9]

  • Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Certain quinoline compounds act as topoisomerase inhibitors, leading to DNA damage and cell death in rapidly dividing cancer cells.[1]

Below is a simplified representation of a signaling pathway targeted by quinoline-based tyrosine kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PLCg PLCγ RTK->PLCg Ras Ras RTK->Ras PI3K PI3K RTK->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Angiogenesis, Survival Quinoline Quinoline-based Tyrosine Kinase Inhibitor Quinoline->RTK GrowthFactor Growth Factor (e.g., VEGF, EGF) GrowthFactor->RTK

Caption: Simplified signaling pathway targeted by quinoline kinase inhibitors.

Antibacterial and Antiviral Agents

The quinoline scaffold is also present in a number of antibacterial and antiviral drugs.

  • Antibacterial Activity: Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial drugs. Their primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[10]

  • Antiviral Activity: Quinoline derivatives have shown promise against a range of viruses, including HIV, hepatitis C virus, and even SARS-CoV-2.[11] Their mechanisms of action in this context are diverse and often target specific viral enzymes or cellular pathways required for viral replication.

Drug Design, SAR, and Clinical Significance

The development of effective quinoline-based drugs relies heavily on understanding the structure-activity relationship (SAR), which describes how the chemical structure of a molecule relates to its biological activity.

Structure-Activity Relationship (SAR) Insights
  • Antimalarial 4-Aminoquinolines: For antimalarial activity, a 7-chloro substituent on the quinoline ring is crucial for the activity of chloroquine. The nature and length of the aminoalkyl side chain at the 4-position significantly influence efficacy and resistance profiles.

  • Anticancer Derivatives: The SAR for anticancer quinolines is highly dependent on the specific target. For tyrosine kinase inhibitors, specific substitutions on the quinoline ring are required for optimal binding to the ATP-binding pocket of the kinase.

FDA-Approved Quinoline Drugs

The clinical success of the quinoline scaffold is underscored by the number of FDA-approved drugs that contain this core structure.

Drug NameTherapeutic ClassIndication
Chloroquine AntimalarialMalaria
Hydroxychloroquine Antimalarial, DMARDMalaria, Rheumatoid Arthritis, Lupus
Mefloquine AntimalarialMalaria
Ciprofloxacin Antibiotic (Fluoroquinolone)Bacterial Infections
Levofloxacin Antibiotic (Fluoroquinolone)Bacterial Infections
Bosutinib Anticancer (Tyrosine Kinase Inhibitor)Chronic Myeloid Leukemia
Cabozantinib Anticancer (Tyrosine Kinase Inhibitor)Medullary Thyroid Cancer, Renal Cell Carcinoma
Lenvatinib Anticancer (Tyrosine Kinase Inhibitor)Thyroid Cancer, Renal Cell Carcinoma
Neratinib Anticancer (Tyrosine Kinase Inhibitor)Breast Cancer
Tafenoquine AntimalarialMalaria
Bedaquiline AntitubercularTuberculosis
A selection of FDA-approved drugs containing the quinoline scaffold.[12][13][14]

Experimental Protocols: A Practical Guide

To facilitate research in this area, we provide detailed, step-by-step methodologies for key experiments.

Synthesis Protocol: A Modified Skraup-Doebner-von Miller Reaction

This protocol describes a general procedure for the synthesis of a substituted quinoline derivative.

Materials:

  • Aniline derivative (10 mmol)

  • α,β-Unsaturated aldehyde or ketone (12 mmol)

  • Concentrated sulfuric acid (20 mL)

  • Nitrobenzene (as an oxidizing agent, 5 mL)

  • Glycerol (if generating the α,β-unsaturated carbonyl in situ, 30 mmol)

  • Round-bottom flask, reflux condenser, heating mantle, and standard glassware

Procedure:

  • Carefully add the concentrated sulfuric acid to the aniline derivative in a round-bottom flask, with cooling in an ice bath.

  • Slowly add the glycerol (or the α,β-unsaturated carbonyl compound) to the mixture with continuous stirring.

  • Add the nitrobenzene to the reaction mixture.

  • Attach a reflux condenser and heat the mixture gently at first, then more strongly (typically 120-130°C) for 2-3 hours. The reaction is exothermic and may require initial cooling.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a large volume of cold water with stirring.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. This will precipitate the crude quinoline derivative.

  • Isolate the crude product by filtration or steam distillation.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Quinoline derivative to be tested (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Prepare serial dilutions of the quinoline derivative in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.[5] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Gently shake the plate for a few minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Perspectives

The quinoline scaffold has undeniably earned its status as a "privileged" structure in medicinal chemistry. Its journey from a natural antimalarial to a versatile core for a multitude of synthetic drugs is a testament to its enduring value. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of new and improved quinoline-based therapeutics. As our knowledge of disease pathways becomes more sophisticated, the ability to rationally design and synthesize quinoline derivatives with precise biological activities will be a powerful tool in the fight against a wide range of human ailments. The future of quinoline in medicinal chemistry is bright, with ongoing research promising to unlock even more of its therapeutic potential.

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  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(5), 6078-6092.
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  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS infectious diseases, 4(12), 1693–1701.
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  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Advances, 14(1), 1-20.
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Methodological & Application

Application Notes & Protocols for the Friedländer Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Friedländer Synthesis in Modern Chemistry

First reported by Paul Friedländer in 1882, the Friedländer synthesis is a robust and straightforward method for the construction of the quinoline scaffold.[1][2] This reaction involves the acid- or base-catalyzed cyclocondensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[3] The quinoline motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimalarials, antibacterials, and anticancer agents.[4] Its continued importance in drug discovery and materials science underscores the need for a comprehensive understanding of the practical application of the Friedländer synthesis.[5]

This guide provides an in-depth analysis of the Friedländer synthesis, from its core mechanistic principles to detailed, field-proven protocols. It is designed to equip researchers with the knowledge to not only successfully execute this reaction but also to troubleshoot common issues and rationally select conditions for the synthesis of highly functionalized, substituted quinolines.

Mechanistic Insights: Controlling the Reaction Pathway

The Friedländer synthesis can proceed through two primary mechanistic pathways, the choice of which is often dictated by the reaction conditions (acidic vs. basic catalysis).[6] Understanding these pathways is critical for optimizing reaction outcomes and predicting potential side products.

A key feature of the Friedländer synthesis is the initial condensation reaction. Under both acidic and basic conditions, the reaction typically begins with a slow intermolecular aldol condensation between the o-aminoaryl carbonyl compound and the α-methylene carbonyl compound.[7] This is followed by a rapid cyclization and dehydration to form the quinoline ring.[3][7]

Alternatively, particularly under acidic conditions, the reaction can proceed via the initial formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent elimination to yield the final quinoline product.[6]

Friedlander_Mechanism cluster_pathways Reaction Pathways Reactants o-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation (rate-limiting) Schiff_Base Schiff Base Reactants->Schiff_Base Imine Formation Unsat_Carbonyl α,β-Unsaturated Carbonyl Intermediate Aldol_Adduct->Unsat_Carbonyl Dehydration Quinoline Substituted Quinoline Unsat_Carbonyl->Quinoline Intramolecular Condensation & Dehydration Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Reaction Cyclized_Intermediate->Quinoline Dehydration

Caption: Reaction mechanism of the Friedländer synthesis.

Experimental Design and Protocol Optimization

The success of a Friedländer synthesis is highly dependent on the careful selection of reactants, catalyst, solvent, and temperature. Traditional methods often relied on harsh conditions, such as high temperatures and strong acids or bases, which can lead to lower yields and side reactions.[3] Modern approaches have introduced a variety of milder and more efficient catalytic systems.[8]

Catalyst Selection: A Comparative Overview

The choice of catalyst is a critical parameter that can significantly influence reaction rate, yield, and in some cases, regioselectivity. The following table provides a comparison of commonly used catalysts.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids p-TsOH, H₂SO₄Solvent-free, 80-120°CInexpensive, readily availableHarsh conditions, potential for side reactions
Lewis Acids ZnCl₂, Sc(OTf)₃, Zr(OTf)₄Ethanol/water, 60°CMilder conditions, good yieldsCan be moisture sensitive, cost
Bases KOH, KOtBu, DBUEthanol or Toluene, refluxEffective for specific substratesCan promote self-condensation of ketones
Heterogeneous Amberlyst-15, Nanocrystalline Sulfated ZirconiaEthanol, refluxRecyclable, easy work-upMay have lower activity than homogeneous catalysts
Modern Catalysts Gold (Au) catalysts, Ionic LiquidsMilder temperaturesHigh efficiency, can improve regioselectivityHigh cost, specialized handling

This table is a synthesis of data from multiple sources.[2][3][4]

Causality in Experimental Choices:
  • Solvent Selection : The choice of solvent is intrinsically linked to the catalyst system. For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often employed.[3] In contrast, base-mediated reactions are frequently carried out in non-polar solvents such as toluene to minimize side reactions.[3] Recent developments have also demonstrated the efficacy of green solvents like water or solvent-free conditions, particularly with catalysts like p-toluenesulfonic acid.[3][9]

  • Temperature Control : While traditional protocols often utilize reflux conditions, many modern catalytic systems allow for significantly lower reaction temperatures.[3] Lowering the temperature can be crucial for improving the selectivity of the reaction and preventing the degradation of sensitive starting materials or products.[8]

  • Regioselectivity with Asymmetric Ketones : A significant challenge in the Friedländer synthesis arises when using asymmetric ketones, which can lead to the formation of regioisomers. The choice of catalyst and reaction conditions can be used to control this outcome. For instance, the use of specific amine catalysts or ionic liquids has been shown to effectively address the issue of regioselectivity.[3] Introducing a phosphoryl group on the α-carbon of the ketone is another strategy to direct the cyclization.[3]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates being used.

Protocol 1: Classical Acid-Catalyzed Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol is a robust and widely applicable method for the synthesis of a variety of substituted quinolines.

Materials:

  • o-Aminoaryl ketone (1.0 mmol)

  • α-Methylene ketone (1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (0.2 mmol, 20 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-aminoaryl ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and p-toluenesulfonic acid monohydrate (0.2 mmol).

  • Add ethanol (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Base-Catalyzed Synthesis in Ethanol

This method is particularly effective for certain substrate combinations where acid catalysis may be problematic.

Materials:

  • o-Aminobenzaldehyde (1.0 mmol)

  • Acetaldehyde (or other suitable ketone) (1.5 mmol)

  • Potassium hydroxide (KOH) (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve the o-aminobenzaldehyde (1.0 mmol) and the ketone (1.5 mmol) in ethanol (10 mL).

  • Add a solution of potassium hydroxide (1.2 mmol) in ethanol (2 mL) dropwise to the reaction mixture at room temperature with stirring.

  • After the addition is complete, heat the mixture to reflux for 1-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: One-Pot Synthesis from o-Nitroarylcarbaldehydes

This efficient one-pot method avoids the isolation of the often-unstable o-aminoaryl aldehyde intermediate.[10]

Materials:

  • o-Nitroarylcarbaldehyde (1.0 mmol)

  • Ketone or aldehyde (1.2 mmol)

  • Iron powder (3.0 mmol)

  • Aqueous hydrochloric acid (catalytic amount)

  • Ethanol (10 mL)

  • Potassium hydroxide (for subsequent condensation)

Procedure:

  • To a stirred suspension of the o-nitroarylcarbaldehyde (1.0 mmol) in ethanol (10 mL), add iron powder (3.0 mmol) and a catalytic amount of aqueous hydrochloric acid.

  • Heat the mixture at reflux until the reduction of the nitro group is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and add the ketone or aldehyde (1.2 mmol).

  • Add a solution of potassium hydroxide to catalyze the condensation and heat to reflux for an additional 1-3 hours.

  • After completion, cool the mixture and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the crude product by column chromatography.

Friedlander_Workflow Start Start Combine Combine Reactants & Catalyst in Solvent Start->Combine React Heat to Reaction Temperature (e.g., Reflux) Combine->React Monitor Monitor Reaction Progress (TLC) React->Monitor Workup Aqueous Work-up (Quench, Extract, Wash, Dry) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography/Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: Generalized experimental workflow for Friedländer synthesis.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below are common problems and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Harsh reaction conditions leading to degradation.- Suboptimal catalyst or solvent.- Competing side reactions (e.g., aldol self-condensation).- Lower the reaction temperature.[8]- Screen different catalysts and solvents.[8]- Use a milder catalyst system (e.g., gold-based).[3]- For base-catalyzed reactions, consider using the imine analogue of the o-aniline compound to avoid ketone self-condensation.[3]
Formation of Side Products - High reaction temperatures.- Incorrect stoichiometry of reactants.- Presence of impurities in starting materials.- Reduce the reaction temperature.[8]- Carefully control the molar ratios of reactants.- Ensure the purity of starting materials through recrystallization or chromatography.
Incomplete Reaction - Insufficient reaction time or temperature.- Catalyst deactivation.- Increase reaction time or temperature incrementally, while monitoring for side product formation.- Use a fresh batch of catalyst. For heterogeneous catalysts, ensure proper activation.
Difficulty with Purification - Formation of closely related byproducts.- Product is an oil or difficult to crystallize.- Optimize the mobile phase for column chromatography to improve separation.- Attempt purification by a different method, such as preparative TLC or HPLC.

Conclusion

The Friedländer synthesis remains a cornerstone of heterocyclic chemistry, providing a versatile and powerful tool for the synthesis of substituted quinolines. By understanding the underlying mechanistic principles and the influence of key experimental parameters, researchers can effectively harness this reaction for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a practical resource for the successful implementation and optimization of the Friedländer synthesis in the modern research laboratory.

References

  • Mansour, C. The Friedländer Synthesis of Quinolines. Organic Reactions. 2011. Available from: [Link]

  • Gaikwad, S., et al. Advances in polymer based Friedlander quinoline synthesis. Turk J Chem. 2017;41: 839-866. Available from: [Link]

  • Muchowski, J. M., et al. Concerning the mechanism of the Friedländer quinoline synthesis. Can. J. Chem. 2003;81(11): 1176-1186. Available from: [Link]

  • Li, A.-H., et al. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis. 2010;2010(10): 1629-1632. Available from: [Link]

  • Diaconu, V. M., et al. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals. 2026;19(2): 180. Available from: [Link]

  • Cheng, C.-H. The Friedl??nder Synthesis of Quinolines. ResearchGate. 2022. Available from: [Link]

  • Kolvari, E., et al. Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances. 2023. Available from: [Link]

  • Shen, Q., et al. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis. 2012;44(03): 389-392. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Sravanthi, G., et al. Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. 2025. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Wikipedia. Available from: [Link]

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Preparation of 4-Aminoquinoline Derivatives from 4-Chloroquinolines: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 4-aminoquinoline derivatives from 4-chloroquinolines. The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarials like chloroquine and hydroxychloroquine, but also compounds with anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed, field-proven protocols, and offer insights into reaction optimization and safety considerations.

The Chemistry of Amination: Mechanistic Insights

The conversion of 4-chloroquinolines to 4-aminoquinolines is predominantly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][3] This class of reaction is characteristic of aryl halides bearing electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack.[4][5] In the quinoline system, the ring nitrogen atom acts as a powerful electron-withdrawing group, rendering the C4 position particularly electrophilic and susceptible to substitution.

The SNAr mechanism proceeds via a two-step addition-elimination pathway.[6] First, the amine nucleophile attacks the electron-deficient C4 carbon of the quinoline ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This step temporarily disrupts the aromaticity of the heterocyclic ring and is typically the rate-determining step of the reaction.[4][7] The negative charge in this intermediate is stabilized by resonance, particularly by the quinoline nitrogen. In the second step, the aromaticity is restored by the expulsion of the chloride leaving group, yielding the final 4-aminoquinoline product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-Chloroquinoline 4-Chloroquinoline Meisenheimer_Complex Meisenheimer Complex (Anionic σ-complex) 4-Chloroquinoline->Meisenheimer_Complex Nucleophilic Attack (Rate-determining step) Amine R-NH₂ (Nucleophile) Amine->Meisenheimer_Complex 4-Aminoquinoline 4-Aminoquinoline Derivative Meisenheimer_Complex->4-Aminoquinoline Elimination of Cl⁻ (Restoration of Aromaticity) Chloride_Ion Cl⁻ Meisenheimer_Complex->Chloride_Ion

Caption: Generalized SNAr mechanism for the synthesis of 4-aminoquinolines.

While the SNAr reaction is the most common route, for less reactive amines or specific applications requiring milder conditions, Palladium-catalyzed C-N cross-coupling reactions , such as the Buchwald-Hartwig amination, have emerged as a powerful alternative.[8][9][10] This methodology has significantly broadened the scope of accessible 4-aminoquinoline derivatives.[11][12][13] The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[10][13]

Synthetic Protocols: From Benchtop to Advanced Applications

The choice of synthetic methodology depends on several factors, including the nature of the amine, the desired scale of the reaction, and the available equipment.

Protocol 1: Conventional Thermal Synthesis

This is the most traditional and straightforward method, relying on thermal energy to drive the SNAr reaction. It is particularly effective for the reaction of 4-chloroquinolines with aliphatic amines.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 4-chloroquinoline derivative (1.0 eq.), the desired amine (1.2-2.0 eq.), and a suitable solvent.

  • Solvent and Base Selection: The choice of solvent is critical. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.[1][3] For primary amines, an excess of the amine can sometimes serve as both the reactant and the solvent.[1] When using amine salts or less nucleophilic amines, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the HCl generated during the reaction.

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 100 to 150 °C.[3][14] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to over 24 hours depending on the reactivity of the substrates.[3][14]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. The residue is then typically dissolved in an organic solvent like dichloromethane or ethyl acetate and washed with water or a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any remaining acid and unreacted amine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has revolutionized the synthesis of 4-aminoquinolines by dramatically reducing reaction times and often improving yields.[3][15] The high temperatures and pressures achieved in a sealed microwave vessel can significantly accelerate the SNAr reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the 4-chloroquinoline derivative (1.0 eq.), the amine (1.2-1.5 eq.), and a suitable solvent.[15]

  • Solvent and Additive Selection: Solvents with high dielectric constants, such as DMSO, ethanol, or acetonitrile, are ideal for microwave synthesis.[1][3] For reactions involving less reactive amines, such as anilines, the addition of a base like sodium hydroxide or potassium carbonate may be necessary.[1][3] In some cases, phenol can be used as an additive to facilitate the reaction.[15]

  • Microwave Parameters: Seal the vessel and place it in the microwave reactor. Set the temperature to between 140 and 180 °C and the reaction time to 20-30 minutes.[1][3]

  • Work-up and Purification: After the reaction is complete and the vessel has cooled to a safe temperature, the work-up and purification steps are analogous to those described for the conventional thermal synthesis protocol.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to Days[3][14]Minutes[1][3]
Temperature 100-150 °C[3][14]140-180 °C[1][3]
Typical Yields Moderate to GoodGood to Excellent[1][3]
Energy Input Conductive HeatingDielectric Heating
Pressure AtmosphericElevated

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is particularly useful for coupling challenging substrates, such as aryl amines or amines with steric hindrance, and generally proceeds under milder conditions than traditional SNAr reactions.

Step-by-Step Methodology:

  • Inert Atmosphere: This reaction is sensitive to oxygen, so it must be performed under an inert atmosphere (e.g., nitrogen or argon). This is typically achieved using a Schlenk line or a glovebox.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP, or DavePhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃).[3][9]

  • Addition of Reactants: Add the 4-chloroquinoline derivative, the amine, and an anhydrous aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture, typically to a temperature between 80 and 110 °C, with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter it through a pad of Celite® to remove the palladium catalyst. The filtrate is then concentrated, and the residue is purified using standard techniques as described in the previous protocols.

Experimental_Workflows cluster_conventional Conventional Thermal Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_buchwald Buchwald-Hartwig Amination A1 Combine Reactants (4-CQ, Amine, Solvent, Base) A2 Heat to 100-150°C (Reflux) A1->A2 A3 Monitor Reaction (TLC/LC-MS) A2->A3 A4 Work-up & Purification A3->A4 B1 Combine Reactants in Microwave Vessel B2 Irradiate at 140-180°C (20-30 min) B1->B2 B3 Cool Down B2->B3 B4 Work-up & Purification B3->B4 C1 Inert Atmosphere Setup (Pd catalyst, Ligand, Base) C2 Add Reactants (4-CQ, Amine, Solvent) C1->C2 C3 Heat to 80-110°C C2->C3 C4 Work-up & Purification C3->C4

Caption: Overview of experimental workflows for 4-aminoquinoline synthesis.

Case Study: Synthesis of Hydroxychloroquine

Hydroxychloroquine, a crucial drug for the treatment of malaria and certain autoimmune diseases, is synthesized from 4,7-dichloroquinoline.[16][17][18] The synthesis involves the reaction of 4,7-dichloroquinoline with N'-(2-hydroxyethyl)-N'-ethyl-1,4-pentanediamine.

Protocol for Hydroxychloroquine Synthesis:

A common industrial approach involves reacting 4,7-dichloroquinoline with an excess of the amine side chain, either neat or in a high-boiling solvent, at elevated temperatures (100-140 °C) for an extended period.[14][18] More recent methods utilize high pressure (5-20 bar) to accelerate the reaction and reduce the formation of byproducts, allowing for lower reaction temperatures and shorter reaction times (4-6 hours).[16][18]

Reactant 1Reactant 2ConditionsProduct
4,7-DichloroquinolineN'-(2-hydroxyethyl)-N'-ethyl-1,4-pentanediamine100-120 °C, 4-6 hours, 10-15 bar N₂[16]Hydroxychloroquine

Table 2: Reaction summary for the synthesis of Hydroxychloroquine.

Safety and Handling

Working with 4-chloroquinolines and amines requires strict adherence to safety protocols.

  • 4-Chloroquinolines: These are solid compounds that should be handled in a well-ventilated fume hood.[19] Avoid inhalation of dust and contact with skin and eyes.[19] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[19][20]

  • Amines: Many amines are volatile, corrosive, and toxic.[21][22] They should always be handled in a fume hood.[21] Appropriate PPE, including chemical-resistant gloves and safety goggles, is essential.[22]

  • Reaction Conditions: High-temperature reactions should be conducted with appropriate shielding. Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis. Reactions under pressure must be carried out in appropriately rated vessels.

Conclusion

The synthesis of 4-aminoquinoline derivatives from 4-chloroquinolines is a well-established and versatile transformation in medicinal chemistry. The choice between conventional heating, microwave-assisted synthesis, and palladium-catalyzed methods allows for a high degree of flexibility to accommodate a wide range of substrates and reaction scales. A thorough understanding of the underlying reaction mechanisms and careful attention to reaction conditions and safety protocols are paramount for the successful and safe execution of these important synthetic procedures.

References

  • Aboelnaga A., El-Sayeda T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chem. Lett. Rev. 11, 254–263.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (2025). Retrieved from [Link]

  • Rajapakse CSK, Lisai M, Deregnaucourt C, Sinou V, Latour C, Roy D, et al. (2015) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE 10(10): e0140878.
  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite | ACS Omega. (2021). Retrieved from [Link]

  • WO2010027150A2 - New preparation of hydroxychloroquine - Google Patents. (n.d.).
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents. (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - ResearchGate. (n.d.). Retrieved from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023). Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Retrieved from [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019). Retrieved from [Link]

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  • EP0056766B1 - Process for the preparation of 4-amino-chloroquinolines - Google Patents. (n.d.).
  • High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - NIH. (2018). Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved from [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025). Retrieved from [Link]

  • Synthesis of chloroquine (48) from 4,7‐dichloroquinoline (55) and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Amination of halopyrimidines and 4-chloroquinazoline. [a] - ResearchGate. (n.d.). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating Side Product Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to troubleshooting side product formation in classical quinoline syntheses. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of these venerable yet often challenging reactions. Here, we move beyond simple protocols to dissect the causality behind byproduct formation, offering field-proven insights and validated strategies to enhance the yield and purity of your target quinoline derivatives.

Introduction: The Enduring Relevance of Classical Quinoline Syntheses

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. While modern synthetic methods abound, the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses remain indispensable for accessing a wide array of quinoline architectures. However, their successful execution is often hampered by the formation of complex side products, leading to reduced yields and arduous purification. This guide provides a structured, question-and-answer-based approach to diagnose and resolve these common issues, empowering you to optimize your synthetic outcomes.

Part 1: The Skraup Synthesis: Taming a Vigorous Reaction

The Skraup synthesis, which constructs the quinoline core from an aniline, glycerol, a dehydrating acid, and an oxidizing agent, is infamous for its exothermic nature and the production of significant amounts of tar.

Frequently Asked Questions & Troubleshooting

Q1: My Skraup reaction is extremely violent and difficult to control, resulting in a low yield of a black, tarry substance. What is happening, and how can I mitigate this?

A1: The violent exotherm and tar formation are hallmarks of an uncontrolled Skraup reaction. The primary culprit is the acid-catalyzed dehydration of glycerol to acrolein. Under the harsh reaction conditions, acrolein readily polymerizes, leading to the intractable tar that often plagues this synthesis.

  • Causality: Concentrated sulfuric acid is a powerful dehydrating agent. At elevated temperatures, it rapidly converts glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein. This intermediate is prone to both self-polymerization and polymerization with other reactive species in the mixture, a process that is highly exothermic.

  • Troubleshooting Strategy 1: Reaction Moderation. The most critical adjustment is the addition of a reaction moderator. Ferrous sulfate (FeSO₄) is the classic and most effective choice.[1][2] It is believed to act as an oxygen carrier, facilitating a more controlled oxidation and extending the reaction over a longer period, thus taming the initial exotherm.[1] Boric acid has also been reported to moderate the reaction's vigor.

  • Troubleshooting Strategy 2: Controlled Reagent Addition & Heating. The order of reagent addition is critical. Ferrous sulfate should be added before the sulfuric acid to prevent premature initiation of the reaction.[1] Apply heat gradually to initiate the reaction. Once the exothermic phase begins, the heating source should be removed, allowing the reaction to self-sustain. Gentle reflux can be resumed after the initial vigorous phase subsides to drive the reaction to completion.

Validated Protocol: Synthesis of Quinoline via a Moderated Skraup Reaction

This protocol, adapted from Organic Syntheses, incorporates ferrous sulfate for a controlled and high-yielding reaction.[1]

ReagentAmount (molar ratio)Notes
Aniline2.3 mol (1.0 eq)Ensure high purity.
Glycerol (anhydrous)9.4 mol (4.1 eq)Water content significantly reduces yield.[1]
Nitrobenzene1.4 mol (0.6 eq)Acts as the oxidizing agent.
Ferrous Sulfate Heptahydrate80 gThe key reaction moderator.
Concentrated Sulfuric Acid400 mLAdded last, with caution.

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate in the order listed.

  • Slowly and with vigorous stirring, add the concentrated sulfuric acid.

  • Gently heat the mixture until the reaction initiates (boiling). Remove the external heat source and allow the exothermic reaction to proceed under control.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours.

  • Work-up: Allow the mixture to cool. Cautiously dilute with water and then neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Purification: The crude quinoline is best purified by steam distillation. Unreacted nitrobenzene will distill first, followed by the quinoline.[1] The collected quinoline can be further purified by distillation under reduced pressure.

Visualizing the Skraup Reaction: Main vs. Side Pathway

Skraup_Reaction Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct 1,4-Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ Dehydration Acrolein->Michael_Adduct Acrolein_Side Acrolein Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Tar Tar/Polymer Acrolein_Side->Tar Acid-Catalyzed Polymerization

Caption: Skraup Synthesis: Main pathway to quinoline vs. the polymerization side reaction.

Part 2: The Doebner-von Miller Synthesis: Addressing Polymerization and Mechanistic Ambiguity

This variation of the Skraup synthesis utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones via an aldol condensation. While versatile, it is also prone to polymerization and can yield mixtures of products due to a complex reaction mechanism.

Frequently Asked Questions & Troubleshooting

Q1: My Doebner-von Miller reaction produces a low yield of the desired quinoline along with a significant amount of intractable polymer. How can I suppress this side reaction?

A1: Similar to the Skraup synthesis, the acidic conditions required for the Doebner-von Miller reaction can promote the polymerization of the α,β-unsaturated carbonyl starting material. This is a very common side reaction that significantly reduces the yield.

  • Causality: Strong acids act as catalysts for the cationic polymerization of the electron-rich double bond in the α,β-unsaturated carbonyl compound.

  • Troubleshooting Strategy: Biphasic Solvent System. A highly effective method to minimize polymerization is to employ a biphasic solvent system. For example, conducting the reaction with the aniline in aqueous acid (e.g., HCl) and the α,β-unsaturated carbonyl in a non-polar organic solvent like toluene can sequester the carbonyl compound in the organic phase, reducing its concentration in the acidic aqueous phase where polymerization is most rampant.

Q2: I am observing unexpected regioisomers or "scrambled" products in my Doebner-von Miller reaction. What is the mechanistic basis for this?

A2: The mechanism of the Doebner-von Miller reaction is complex and not fully elucidated for all substrates. Labeling studies have suggested a fragmentation-recombination mechanism can be operative.[3][4]

  • Causality: The initial Michael adduct of the aniline and the enone can fragment into an imine and a saturated ketone. These fragments can then recombine in a different orientation before cyclization, leading to products with a "scrambled" substitution pattern compared to what would be expected from a direct cyclization.[3][4]

  • Troubleshooting Strategy: Mechanistic Awareness and Substrate Choice. While difficult to control directly, being aware of this potential pathway is crucial for characterization. If a mixture of isomers is obtained, careful purification by column chromatography or fractional crystallization is necessary. For critical applications, choosing substrates less prone to fragmentation or exploring alternative quinoline syntheses (like the Friedländer) may be beneficial.

Visualizing the Doebner-von Miller Fragmentation-Recombination Pathway

DvM_Mechanism Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Enone α,β-Unsaturated Carbonyl Enone->Michael_Adduct 1,4-Addition Fragmentation Fragmentation (Reversible) Michael_Adduct->Fragmentation Imine Imine Fragment Fragmentation->Imine Ketone Ketone Fragment Fragmentation->Ketone Recombination Recombination Imine->Recombination Ketone->Recombination Cyclization_Precursor Cyclization Precursor Recombination->Cyclization_Precursor Quinoline Substituted Quinoline Cyclization_Precursor->Quinoline Cyclization & Oxidation

Caption: Potential fragmentation-recombination pathway in the Doebner-von Miller synthesis.

Part 3: The Friedländer Synthesis: Controlling Regioselectivity

The Friedländer synthesis is a powerful method for preparing substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Its primary challenge lies in controlling the regioselectivity when using unsymmetrical ketones.

Frequently Asked Questions & Troubleshooting

Q1: My Friedländer synthesis with an unsymmetrical ketone is giving a mixture of two regioisomers. How can I favor the formation of one over the other?

A1: This is the most common issue in Friedländer synthesis. The reaction can proceed through two different enolate or enamine intermediates, leading to the formation of two possible constitutional isomers.

  • Causality: The initial condensation can occur at either of the two α-carbons of the unsymmetrical ketone, leading to two different cyclization pathways.

  • Troubleshooting Strategy 1: Catalyst and Condition Optimization. The regioselectivity can be influenced by the choice of catalyst (acid or base) and reaction conditions.[5][6] It is often necessary to screen different catalysts (e.g., p-TsOH, iodine, Lewis acids) and solvents to find the optimal conditions for a specific substrate pair.

  • Troubleshooting Strategy 2: Substrate Modification. A more definitive approach is to temporarily modify the ketone substrate to favor one reaction pathway. For instance, introducing a phosphonate group at one of the α-carbons has been shown to provide excellent regiocontrol.[7]

  • Troubleshooting Strategy 3: Alternative Starting Materials. To avoid side reactions like the self-condensation (aldol) of the ketone under basic conditions, one can use an imine analog of the 2-aminoaryl ketone.[6]

Visualizing the Friedländer Regioselectivity Challenge

Friedlander_Regio Amino_Ketone 2-Aminoaryl Ketone Pathway_A Pathway A: Condensation at α Amino_Ketone->Pathway_A Pathway_B Pathway B: Condensation at α' Amino_Ketone->Pathway_B Unsym_Ketone Unsymmetrical Ketone (R-CH₂-CO-CH₂-R') Unsym_Ketone->Pathway_A Unsym_Ketone->Pathway_B Product_A Regioisomer A Pathway_A->Product_A Product_B Regioisomer B Pathway_B->Product_B

Caption: Regioselectivity issue in the Friedländer synthesis with an unsymmetrical ketone.

Part 4: The Combes Synthesis: Navigating Cyclization Conditions

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. While generally robust, side reactions can occur, particularly with substituted anilines or under harsh cyclization conditions.

Frequently Asked Questions & Troubleshooting

Q1: My Combes synthesis is giving a low yield, and I suspect decomposition during the strong acid cyclization step. What are my options?

A1: The use of concentrated sulfuric acid for the cyclization of the enamine intermediate can lead to charring and decomposition, especially with sensitive substrates.

  • Causality: The high temperature and strongly acidic environment required for the intramolecular electrophilic aromatic substitution can cause degradation of electron-rich anilines or other sensitive functional groups.

  • Troubleshooting Strategy: Milder Cyclization Conditions. Polyphosphoric acid (PPA) is often a milder and effective alternative to sulfuric acid for the cyclization step. It can promote the reaction at lower temperatures, minimizing decomposition. Other acids like p-toluenesulfonic acid have also been used.[8]

Q2: I am using an aniline with a strong electron-withdrawing group (e.g., a nitro group), and the Combes synthesis is failing at the cyclization step. Why is this happening?

A2: The final step of the Combes synthesis is an electrophilic aromatic substitution, where the protonated enamine cyclizes onto the aniline ring. Strong electron-withdrawing groups deactivate the aromatic ring towards this type of reaction.

  • Causality: A nitro group, for example, strongly deactivates the benzene ring, making it insufficiently nucleophilic to attack the electrophilic carbon of the protonated enamine. This effectively shuts down the cyclization pathway.[8]

  • Troubleshooting Strategy: Substrate Limitation. The Combes synthesis is generally not suitable for anilines bearing strongly deactivating groups. If such a substitution pattern is required, an alternative quinoline synthesis that does not rely on a final electrophilic aromatic substitution step should be considered.

Part 5: Analytical and Purification Strategies

Q: What are the best general strategies for monitoring these reactions and purifying the products from the common side products?

A: A combination of thin-layer chromatography (TLC) and, if available, liquid chromatography-mass spectrometry (LC-MS) is ideal for reaction monitoring.

  • Reaction Monitoring: TLC can quickly show the consumption of starting materials and the formation of the (usually more conjugated and UV-active) quinoline product. A common mobile phase for quinolines is a mixture of hexane and ethyl acetate; the polarity can be adjusted based on the specific substituents.[9]

  • Purification from Tar (Skraup/Doebner-von Miller):

    • Acid-Base Extraction: After basifying the reaction mixture, the crude product can be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). This will leave many of the highly polar, polymeric tars in the aqueous layer.

    • Steam Distillation: As mentioned for the Skraup synthesis, this is a very effective method for separating volatile quinolines from non-volatile tars.[1]

    • Column Chromatography: If tars are carried over, column chromatography on silica gel is necessary. It is often advisable to first pass the crude extract through a short plug of silica to remove the most polar impurities before attempting fine purification on a longer column.

  • Separation of Regioisomers (Friedländer/Combes):

    • Flash Column Chromatography: This is the primary method for separating regioisomers. Careful optimization of the solvent system (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) is required. Developing a good separation on analytical TLC is a prerequisite for successful column chromatography.[9]

    • Recrystallization: If the regioisomers have sufficiently different solubilities, fractional recrystallization can be an effective and scalable purification method.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79.
  • Koguro, K., Oga, T., Mitsui, S., & Orito, K. (1998). A regioselective Friedländer reaction for the synthesis of 2,4-disubstituted quinolines. Tetrahedron, 54(3-4), 887-892.
  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (2023). Molecules, 28(24), 8031.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21364-21389.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). [Video]. YouTube. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676.
  • Doebner–Miller reaction. (2023, August 29). In Wikipedia. [Link]

  • Friedländer synthesis. (2023, June 10). In Wikipedia. [Link]

  • Technical Support Center: Purifying Quinoline Aldehydes by Column Chrom
  • Hsiao, Y., Rivera, N. R., Yasuda, N., Hughes, D. L., & Reider, P. J. (2001). Highly regioselective Friedländer reaction. Organic letters, 3(8), 1101–1103.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2005).
  • What is the complete procedure for Doebner-von miller reaction ? (2018, July 17).
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry, 71(21), 8174-8177.
  • Acetone-anil and 2,4-dimethylquinoline. (1927). Organic Syntheses, 7, 1.
  • Combes quinoline synthesis. (2023, August 29). In Wikipedia. [Link]

  • Application Notes and Protocols for the Skraup Synthesis of Quinolines. (2025). BenchChem.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2022). Journal of Textile Science and Technology, 8(4), 133-142.
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (2019). Molecules, 24(9), 1801.
  • Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline. (2017).
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction). (2014). Acta Chimica Slovenica, 61(1), 163-172.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry, 71(4), 1668-1676.
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2006). Chemistry of Heterocyclic Compounds, 42(6), 705-723.
  • Characterization of byproducts using GC‐MS. (2021). AIChE Journal, 67(11), e17385.
  • Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 500-502). Cambridge University Press.
  • Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. (2017). Dalton Transactions, 46(36), 12116-12124.
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Skraup quinoline synthesis. (2023, March 25). Chemistry Online.
  • ChemInform Abstract: Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction. (2015). ChemInform, 46(36).
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Technical Support Center: Challenges in Scaling Up Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoline synthesis scale-up. This guide is designed for researchers, chemists, and drug development professionals who are transitioning their quinoline synthesis from the laboratory bench to pilot plant or manufacturing scales. Scaling up presents unique challenges that are often not apparent during small-scale experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring a robust, safe, and efficient process.

Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the scale-up of quinoline synthesis.

Q1: My quinoline synthesis worked perfectly on a 10-gram scale, but the yield dropped from 85% to 50% at the 1-kilogram scale. What are the likely causes?

A significant drop in yield upon scale-up is a classic problem rooted in the fundamental principles of chemical engineering and reaction kinetics. The primary factors to investigate are mass and heat transfer.[1]

  • Inefficient Heat Transfer: As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to dissipate heat from exothermic reactions. Uncontrolled temperature increases can lead to the degradation of starting materials, intermediates, or the final product, and promote the formation of thermal byproducts.[1]

  • Poor Mixing and Mass Transfer: What is easily homogenized with a small magnetic stir bar in a round-bottom flask becomes a significant challenge in a large reactor. Inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to uncontrolled side reactions and the formation of polymeric or tarry materials.[1]

  • Reaction Concentration: The optimal concentration at a small scale may not be suitable for a larger batch. Higher concentrations can exacerbate issues with solubility, viscosity, mixing, and heat transfer.[1]

Q2: I'm observing new impurities in my HPLC analysis at the kilogram scale that were not present in my lab-scale batches. Why is this happening?

The appearance of a new impurity profile is often linked to the extended reaction times and harsher localized conditions that can occur during scale-up.

  • Identify the Source: Use in-process controls (IPCs) like TLC, HPLC, or GC to monitor the reaction at various time points.[1] This will help determine when the new impurities form. Are they forming throughout the reaction, or during a specific phase like heating or work-up?

  • Uncontrolled Exotherms: As mentioned above, localized hot spots can provide sufficient activation energy for alternative reaction pathways that are not favored at the controlled temperature of a lab-scale reaction.

  • Work-up Procedure: Procedures that are quick on a small scale, like an extraction or quench, take much longer for large volumes. This extended exposure to acidic, basic, or aqueous conditions can lead to the hydrolysis of intermediates or other degradation pathways.[1]

  • Raw Material Purity: The impact of minor contaminants in starting materials is magnified at a larger scale. A 0.1% impurity in a 10g batch is negligible, but in a 1kg batch, it represents 1g of a potentially reactive substance. Always ensure the quality and consistency of your raw materials.[1]

Q3: The reaction, particularly my Skraup or Doebner-von Miller synthesis, is violently exothermic and becoming difficult to control. How can I manage this safely?

Exotherm management is critical for safety and process control. The Skraup and Doebner-von Miller syntheses are notoriously exothermic.[2]

  • Controlled Reagent Addition (Semi-Batch): Instead of adding all reagents at once, implement a semi-batch approach. Add the most reactive component (e.g., the acid or the carbonyl compound) slowly and portion-wise to the reaction vessel. This allows the cooling system to keep pace with the heat being generated.[1]

  • Adequate Cooling and Monitoring: Use a jacketed reactor with a reliable temperature control unit. Always monitor the internal reaction temperature, not just the jacket temperature.

  • Dilution: Running the reaction at a lower concentration can provide a larger thermal mass to absorb the heat of reaction, though this may require longer reaction times and larger solvent volumes.

Q4: What is the most practical purification method for a multi-kilogram batch of a solid quinoline derivative?

While flash column chromatography is the workhorse of the research lab, it is often impractical and uneconomical at a large scale.

  • Recrystallization: This is the preferred method for purifying solid compounds at an industrial scale. It is highly scalable, cost-effective, and can provide very high purity. The key is to develop a robust crystallization procedure by screening various solvents and solvent systems.[1]

  • Distillation: If your quinoline derivative is a liquid or a low-melting solid that is thermally stable, distillation (particularly vacuum distillation) can be an effective and scalable purification method.[3]

  • Acid-Base Extraction: Since quinolines are basic, an acidic wash can be used to extract the product into an aqueous layer, leaving non-basic impurities behind in the organic phase. The aqueous layer can then be basified to precipitate or re-extract the purified quinoline. This is an excellent initial purification step.[4]

Troubleshooting Workflow for Scale-Up

When encountering issues during scale-up, a systematic approach is crucial. The following workflow can help diagnose and resolve common problems.

G start Begin Scale-Up issue Problem Encountered? (e.g., Low Yield, Impurities) start->issue check_heat Analyze Heat Transfer - Monitor internal temp - Check cooling efficiency issue->check_heat Yes no_issue Scale-Up Successful issue->no_issue No check_mix Evaluate Mixing - Use overhead stirrer - Check for dead zones check_heat->check_mix check_raw Verify Raw Material Purity - CoA review - Purity testing check_mix->check_raw adjust_params Adjust Process Parameters check_raw->adjust_params solution1 Implement Semi-Batch Addition adjust_params->solution1 solution2 Optimize Stirrer Speed/Design adjust_params->solution2 solution3 Source Higher Purity Reagents adjust_params->solution3 solution4 Adjust Concentration/Solvent adjust_params->solution4 success Process Optimized solution1->success solution2->success solution3->success solution4->success

Caption: A systematic workflow for troubleshooting common quinoline synthesis scale-up issues.

Troubleshooting Guides for Specific Synthesis Methods
1. The Skraup Synthesis

This classic method involves reacting aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[5][6][7] Its primary challenge is the highly exothermic nature of the initial glycerol dehydration to acrolein.[3][5]

Problem: Violent, Uncontrollable Reaction

  • Causality: The dehydration of glycerol by concentrated sulfuric acid is extremely exothermic. This initial exotherm can trigger a runaway reaction, especially at a large scale where heat dissipation is poor.[2]

  • Troubleshooting Protocol:

    • Reactor Setup: Use a jacketed glass or glass-lined steel reactor with an efficient overhead stirrer (e.g., pitched-blade turbine). Ensure the temperature probe is placed to measure the internal reaction temperature accurately.

    • Initial Charge: Charge the aniline, oxidizing agent, and glycerol to the reactor and begin agitation.

    • Controlled Acid Addition: Add the concentrated sulfuric acid slowly via an addition funnel or pump below the surface of the reaction mixture. Maintain the internal temperature below a validated setpoint (e.g., <100 °C) throughout the addition.

    • Heating Phase: Only after the acid addition is complete and the initial exotherm has subsided should you begin heating the mixture to the desired reflux temperature.[1]

Problem: Formation of Tar and Polymeric Byproducts

  • Causality: Acrolein, the key intermediate, is highly prone to acid-catalyzed polymerization, especially at elevated temperatures. This consumes the intermediate and significantly complicates the purification process.

  • Solutions:

    • Temperature Control: Strict adherence to the temperature profile is essential. Avoid overheating during the initial phase.

    • Alternative Reagents: While traditional, nitrobenzene is a harsh oxidant. In some cases, milder oxidants like arsenic acid or iron(III) chloride can be used, potentially reducing byproduct formation. For greener approaches, some modern methods use ionic liquids or microwave irradiation.[5]

The Skraup Reaction Mechanism

G cluster_0 Step 1: Acrolein Formation (Exothermic) cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, -2H₂O Aniline Aniline Intermediate β-Anilinopropionaldehyde Aniline->Intermediate + Acrolein Dihydroquinoline Dihydroquinoline Intermediate->Dihydroquinoline H⁺, -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O]

Caption: Key stages of the Skraup synthesis, highlighting the exothermic first step.[3][5]

2. The Doebner-von Miller Synthesis

This method is a versatile reaction of anilines with α,β-unsaturated aldehydes or ketones.[2] Like the Skraup synthesis, it is prone to tar formation.[4][8]

Problem: Significant Tar Formation and Low Yield

  • Causality: The strong acid catalyst required for the reaction also promotes the self-polymerization of the α,β-unsaturated carbonyl starting material, leading to the formation of intractable tars.[4]

  • Troubleshooting Protocol:

    • Use an Acetal: Instead of the α,β-unsaturated aldehyde (e.g., crotonaldehyde), use its corresponding diethyl acetal. The acetal is stable and will not polymerize. It hydrolyzes in situ under the acidic reaction conditions to slowly release the reactive aldehyde, keeping its instantaneous concentration low and minimizing polymerization.[4]

    • Optimize Acid: While strong acids are needed, their concentration can be optimized. Experiment with different Brønsted or Lewis acids to find a balance between efficient catalysis and minimal byproduct formation.[4][9]

    • Continuous Flow: For larger scales, consider a continuous stirred-tank reactor (CSTR) setup. A distributed dosing of the carbonyl compound can significantly improve yields and minimize byproduct formation by maintaining a low concentration of the polymerizable substrate.[4][10]

3. The Friedländer Synthesis

This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A key challenge is controlling regioselectivity with unsymmetrical ketones.[2][11]

Problem: Poor or Incorrect Regioselectivity

  • Causality: An unsymmetrical ketone (e.g., 2-butanone) can form two different enolates, leading to a mixture of two different quinoline regioisomers. The ratio is often dependent on whether the reaction is under thermodynamic or kinetic control.

  • Solutions:

    • Catalyst Selection: The choice of catalyst can strongly influence the regioselectivity. Certain ionic liquids or amine catalysts have been shown to favor the formation of one isomer over the other.[2]

    • Temperature Control: Lower temperatures often favor the kinetically controlled product (reaction at the less-hindered α-carbon), while higher temperatures favor the more stable, thermodynamically controlled product. A temperature screening study is recommended.

    • Modern Catalysts: For difficult cases, explore modern catalytic systems. Catalytic amounts of gold, iodine, or p-toluenesulfonic acid under solvent-free conditions have been reported to improve both yield and selectivity under milder conditions.[11]

Data Summary Tables
Table 1: Comparison of Lab vs. Pilot Scale Process Parameters
ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Mixing Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity and efficient heat/mass transfer in a large volume.[1]
Heating Heating MantleJacketed Reactor with Thermal FluidProvides precise and uniform temperature control; essential for managing exotherms.[1]
Reagent Addition All at onceSlow, portion-wise (Semi-batch)Controls reaction rate and heat generation, preventing dangerous exotherms.[1]
Work-up Multiple Extractions in Separatory FunnelPhase-split in Reactor, Single ExtractionA proper phase split is more efficient and manageable at a larger scale.[1]
Purification Flash ChromatographyRecrystallization / DistillationChromatography is not economically viable for bulk quantities; crystallization is preferred.[1]
Table 2: Common Impurities and Troubleshooting
Impurity TypePotential CauseRecommended Solution
Unreacted Starting Material Incomplete reaction due to poor mixing or insufficient heating.Increase reaction time/temperature; improve agitation.[1]
Polymeric/Tarry Materials Uncontrolled exotherm; high local reactant concentration.Improve heat transfer, control reagent addition rate, use a more dilute system.[1][4]
Oxidized Byproducts Exposure to air at high temperatures.Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction.[1]
Hydrolyzed Intermediates Presence of water in reagents, solvents, or during work-up.Use anhydrous solvents and reagents; minimize time in aqueous work-up.[1]
Incorrect Regioisomer Use of unsymmetrical ketones (Friedländer/Combes).Screen different catalysts and temperatures to control selectivity.[2][11]
References
  • Synthesis of quinolines . Organic Chemistry Portal. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. Available from: [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods . ResearchGate. Available from: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . PubMed Central. Available from: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview . ACS Omega. Available from: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies . MDPI. Available from: [Link]

  • The Skraup Synthesis of Quinolines . ResearchGate. Available from: [Link]

  • Making quinoline - the Skraup synthesis . YouTube. Available from: [Link]

  • Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available from: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters . The Journal of Organic Chemistry. Available from: [Link]

  • Causes of catalyst deactivation during quinoline hydrodenitrogenation . OSTI.GOV. Available from: [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways . ResearchGate. Available from: [Link]

  • QUINOLINE FOR SYNTHESIS . Loba Chemie. Available from: [Link]

  • My attempt at the Skraup quinoline synthesis . Powered by XMB 1.9.11. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline . Pharmaguideline. Available from: [Link]

  • Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors . Organic Process Research & Development. Available from: [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies . MDPI. Available from: [Link]

  • Quinoline - SAFETY DATA SHEET . PENTA. Available from: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview . PMC - NIH. Available from: [Link]

  • Stem Cell-Derived Beta-Cell Therapies: Encapsulation Advances and Immunological Hurdles in Diabetes Treatment . MDPI. Available from: [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations . Organic Chemistry Portal. Available from: [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET . Techno PharmChem. Available from: [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis . PubMed. Available from: [Link]

  • Successive energy-transfer catalytic dearomative reactions of quinolines with bicyclo[1.1.0]butanes for the synthesis of pyridine-fused 3D complicated molecules . Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Journal of Medicinal Chemistry Ahead of Print . ACS Publications. Available from: [Link]

  • (PDF) Recent Progress in the Synthesis of Quinolines . ResearchGate. Available from: [Link]

Sources

Technical Support Center: Overcoming Poor Regioselectivity in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and materials science who encounter the persistent challenge of controlling regioselectivity in quinoline synthesis. The formation of unwanted isomers not only complicates purification but also significantly impacts the overall yield and efficiency of a synthetic campaign.

This guide is designed to provide practical, in-depth troubleshooting advice and foundational knowledge to help you navigate and overcome these regiochemical challenges. We will delve into the mechanistic underpinnings of common quinoline syntheses, explore the factors that govern isomer distribution, and present actionable protocols to steer your reactions toward the desired product.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a common problem in classical quinoline syntheses?

A1: Regioselectivity becomes a critical issue in several widely-used quinoline syntheses, particularly when unsymmetrical starting materials are involved. The most notable examples include the Friedländer, Combes, and Skraup/Doebner-von Miller reactions.[1]

  • Friedländer Synthesis: In the Friedländer synthesis, the reaction between a 2-aminoaryl aldehyde or ketone and an unsymmetrical ketone can lead to two different regioisomers. This complicates the purification process and lowers the yield of the desired product.[1][2]

  • Combes Synthesis: Similarly, the Combes synthesis, which employs unsymmetrical β-diketones, faces challenges in controlling the position of substituents on the final quinoline ring.[1]

  • Skraup/Doebner-von Miller Reactions: These reactions, when using substituted anilines or α,β-unsaturated carbonyl compounds, also present significant hurdles in dictating the regiochemical outcome.[1][3]

The core of the problem lies in the multiple reactive sites available for the key bond-forming steps, often leading to a mixture of products.

Q2: What are the primary factors that control the regiochemical outcome in a quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is a delicate interplay of several factors.[1] Understanding and manipulating these can help you favor the formation of your target isomer. The key factors include:

  • Electronic Effects: The electronic nature of substituents on both the aniline and the carbonyl-containing reactant plays a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the nucleophilicity and electrophilicity of different positions, thereby directing the cyclization.[1][3]

  • Steric Hindrance: Bulky substituents on the starting materials can sterically hinder the approach to a particular reaction site, favoring the formation of the less sterically crowded product.[1][3]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction mechanism and, consequently, the regiochemical outcome.[1][4] For instance, the acidity of the medium can alter the rate-determining step and favor one cyclization pathway over another.

Q3: In the Friedländer synthesis with an unsymmetrical ketone, how can I favor the formation of one regioisomer over the other?

A3: The regioselectivity in the Friedländer annulation with an unsymmetrical ketone is determined by which α-carbon of the ketone attacks the 2-aminoaryl carbonyl group. The initial step is an aldol-type condensation, and its direction is influenced by the relative acidity of the α-protons and the stability of the resulting enolate or enamine intermediate.

Here's a troubleshooting guide:

Observation Potential Cause Suggested Action
Mixture of linear and angular products.Competing enolate/enamine formation at both α-positions of the ketone.Modify reaction conditions to favor one pathway.
Undesired isomer is the major product.The reaction conditions favor the formation of the more stable enolate/enamine leading to the undesired product.Switch from base-catalyzed to acid-catalyzed conditions (or vice versa) to alter the mechanism.
Low overall yield and a mixture of isomers.Reaction may not be proceeding to completion, or side reactions are occurring.Screen different catalysts (e.g., proline, iodine, metal catalysts) and solvents.[4] Consider milder reaction conditions.

Protocol for Enhancing Regioselectivity in Friedländer Synthesis:

A study on the reaction of 2'-aminoacetophenone with 4-cholesten-3-one demonstrated that by carefully selecting the catalyst and reaction conditions, either the angular or linear fused quinoline steroid could be obtained with high regioselectivity.[4]

  • For the Angular Product: High yield and regioselectivity were achieved under specific, optimized conditions (details would be in the specific publication).[4]

  • For the Linear Product: By varying the reaction conditions and catalyst, the corresponding linear regioisomer was also produced with acceptable yield and high chemoselectivity.[4]

This highlights the power of systematic screening of reaction parameters.

Troubleshooting Guides

Troubleshooting Poor Regioselectivity in Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[5] Regioselectivity issues arise when using a substituted aniline, as the cyclization can occur at two different positions on the aniline ring.

Decision-Making Workflow for Combes Synthesis Troubleshooting:

G start Poor Regioselectivity in Combes Synthesis check_substituents Analyze Electronic Effects of Aniline Substituents start->check_substituents edg_para EDG at para-position (favors cyclization at ortho) check_substituents->edg_para EDG edg_meta EDG at meta-position (competing pathways) check_substituents->edg_meta EDG ewg_para EWG at para-position (directs away from substituted side) check_substituents->ewg_para EWG ewg_meta EWG at meta-position (complex, may require stronger conditions) check_substituents->ewg_meta EWG steric_consideration Evaluate Steric Hindrance bulky_ortho Bulky ortho-substituent (hinders cyclization at that position) steric_consideration->bulky_ortho no_sterics Minimal Steric Effects steric_consideration->no_sterics edg_para->steric_consideration acid_strength Modify Acid Catalyst Strength edg_meta->acid_strength ewg_para->steric_consideration ewg_meta->acid_strength temp_control Adjust Reaction Temperature bulky_ortho->temp_control no_sterics->acid_strength lewis_acid Try Lewis Acid Catalysts (e.g., ZnCl2, FeCl3) acid_strength->lewis_acid protic_acid Vary Protic Acid (e.g., H2SO4, PPA) acid_strength->protic_acid lower_temp Lower Temperature (favors kinetic product) temp_control->lower_temp higher_temp Increase Temperature (favors thermodynamic product) temp_control->higher_temp solution Optimized Regioselectivity lewis_acid->solution protic_acid->solution lower_temp->solution higher_temp->solution

Caption: Troubleshooting workflow for Combes synthesis.

Controlling Regiochemistry in Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a variation of the Skraup synthesis that typically uses α,β-unsaturated aldehydes or ketones.[5] The regioselectivity is generally governed by the initial Michael addition of the aniline to the unsaturated system.

Key Mechanistic Insight: The traditional understanding is that the reaction proceeds via a 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, which typically leads to 2-substituted quinolines from 3-substituted unsaturated carbonyls.[3] However, evidence also suggests that Schiff base formation can be a critical step, potentially leading to different regioisomeric outcomes.[3]

Experimental Protocol for Influencing Regioselectivity:

A study demonstrated a reversal of the expected regiochemistry by using trifluoroacetic acid (TFA) as the reaction medium.[3]

Objective: To synthesize the "unexpected" 3-substituted quinoline from a γ-aryl-β,γ-unsaturated α-ketoester and an aniline.

Materials:

  • Substituted aniline (1.0 mmol)

  • γ-Aryl-β,γ-unsaturated α-ketoester (2.0 mmol)

  • Trifluoroacetic acid (TFA) (10 mL)

Procedure:

  • To a solution of the substituted aniline in TFA, add the γ-aryl-β,γ-unsaturated α-ketoester.

  • Stir the reaction mixture at room temperature for the time specified in your experimental plan (monitor by TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The use of TFA as the solvent can dramatically influence the reaction pathway, inhibiting the formation of the typically favored isomer and increasing the yield of the alternative regioisomer.[3] This highlights how a non-traditional solvent/catalyst system can be a powerful tool for overcoming inherent regioselectivity biases.

Advanced Strategies: C-H Functionalization for Regiocontrol

For derivatization of an existing quinoline core, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for achieving high regioselectivity.[1][6] This approach avoids the challenges of de novo synthesis when a specific substitution pattern is required.

Mechanism Overview:

The general mechanism involves the coordination of a transition metal (e.g., Pd, Rh, Ir) to the nitrogen of the quinoline, followed by C-H activation at a specific position to form an organometallic intermediate.[6] This intermediate then reacts with a coupling partner. The regioselectivity is often dictated by the electronic properties of the C-H bonds and steric effects.[6]

Example Application:

Palladium-catalyzed C-H arylation of quinolines can be directed to either the C3 or C4 position depending on the substitution pattern of the quinoline and the presence of a Lewis acid co-catalyst.[6] An electron-withdrawing group on the quinoline ring can lead to complete regioselectivity.[6]

Experimental Workflow for Regioselective C-H Functionalization:

G start Select Quinoline Substrate and Target Position catalyst_selection Choose Transition Metal Catalyst (e.g., Pd, Rh, Ir) start->catalyst_selection ligand_screening Screen Ligands catalyst_selection->ligand_screening additive_optimization Optimize Additives (Oxidant, Lewis Acid) ligand_screening->additive_optimization reaction_conditions Screen Reaction Conditions (Solvent, Temperature) additive_optimization->reaction_conditions analysis Analyze Regioisomeric Ratio (NMR, GC-MS) reaction_conditions->analysis optimization Iterative Optimization analysis->optimization < Desired Ratio final_protocol Finalized Regioselective Protocol analysis->final_protocol ≥ Desired Ratio optimization->catalyst_selection

Caption: Workflow for developing a regioselective C-H functionalization protocol.

Summary of Key Strategies

Strategy Applicable Syntheses Mechanism of Control Key Considerations
Catalyst Selection Friedländer, Combes, Doebner-von MillerAlters the reaction pathway (e.g., acid vs. base catalysis).[4]Screen a range of Brønsted and Lewis acids/bases. Newer catalytic systems (e.g., organocatalysts, metal catalysts) can offer unique selectivity.[4]
Solvent Effects GeneralCan influence the stability of intermediates and transition states.Polar vs. nonpolar, protic vs. aprotic solvents can have a significant impact.
Temperature Control GeneralCan shift the balance between kinetically and thermodynamically controlled products.Lower temperatures often favor the kinetic product, while higher temperatures favor the thermodynamic product.
Substituent Effects GeneralElectronic and steric properties of substituents on starting materials direct the reaction.[1][3]Judicious choice of protecting groups or directing groups can be a powerful synthetic tool.
C-H Functionalization Post-synthesis modificationDirecting group or inherent electronic bias of the quinoline core guides the metal catalyst.[6]Requires an existing quinoline scaffold; offers precise control for late-stage functionalization.

By systematically evaluating these parameters, researchers can gain significant control over the regiochemical outcome of their quinoline syntheses, leading to more efficient and successful synthetic endeavors.

References

  • Marco, C., Valerio, M., Marco, C., & Antonio, A. (2023). Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. Molbank, 2023(3), M1704. Available from: [Link]

  • Dumont, F., & Dekeyser, S. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. Available from: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251. Available from: [Link]

  • Wikipedia. (2023). Friedländer synthesis. In Wikipedia. Available from: [Link]

  • Shiri, M., Zolfigol, M. A., Kruger, G., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry, 104, 1-133. Available from: [Link]

  • Wang, C., et al. (2021). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society, 143(33), 13181–13189. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Chen, Y.-J., & Lin, Y.-S. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(10), 3950–3953. Available from: [Link]

  • Kumar, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Synthetic Communications, 52(16), 1-32. Available from: [Link]

  • Kumar, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21358-21383. Available from: [Link]

Sources

Validation & Comparative

The Quinoline Scaffold: A Privileged Framework for Kinase Inhibition - A Comparative Guide to the Potential of 4-Chloro-6-ethoxy-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors remains a cornerstone of modern therapeutic discovery. Kinases, as central regulators of cellular signaling, are implicated in a vast array of pathologies, most notably cancer. Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the quinoline nucleus has consistently emerged as a "privileged" structure, forming the backbone of numerous clinically approved and investigational drugs.[1] This guide provides a comparative analysis of the kinase inhibitory activity of substituted quinoline derivatives, with a specific focus on elucidating the potential of 4-Chloro-6-ethoxy-2-methylquinoline derivatives.

While direct experimental data for this specific substitution pattern is not yet prevalent in the public domain, a comprehensive examination of structure-activity relationships (SAR) from closely related analogs allows for a robust, predictive assessment of its potential. This guide will objectively compare the performance of known quinoline-based inhibitors against key kinase targets, provide detailed experimental protocols for evaluating such compounds, and offer a forward-looking perspective on the promise of this chemical series.

The Quinoline Core: A Versatile ATP-Competitive Scaffold

The efficacy of the quinoline scaffold in kinase inhibition largely stems from its ability to mimic the adenine region of ATP, forming key hydrogen bond interactions with the hinge region of the kinase domain. The bicyclic aromatic system provides a rigid framework that can be readily functionalized at various positions to achieve potency and selectivity. Strategic substitutions on the quinoline ring can project into and interact with specific pockets within the ATP-binding site, thereby fine-tuning the inhibitory profile of the molecule.

Comparative Analysis of Substituted Quinolines as Kinase Inhibitors

To contextualize the potential of 4-Chloro-6-ethoxy-2-methylquinoline derivatives, we will examine the inhibitory activities of analogous compounds against three major classes of kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR).

Epidermal Growth Factor Receptor (EGFR) Inhibition

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established pharmacophores for potent EGFR inhibition.[2][3][4] The aniline moiety typically occupies the hydrophobic pocket adjacent to the ATP-binding site.

Compound ClassRepresentative CompoundEGFR IC50 (nM)Reference CompoundEGFR IC50 (nM)
4-Anilinoquinazoline4-(3-Bromoanilino)-6,7-dimethoxyquinazoline0.025Gefitinib~20
4-AnilinoquinazolineCompound 19h (with 2-nitroimidazole moiety)0.47Erlotinib~2
4-Arylamino-quinazolineCompound 8 (urea linker)0.8 (wt) / 2.7 (T790M/L858R)Afatinib0.6 (wt) / 3.5 (T790M/L858R)
4-Anilinoquinazoline4-(3-Chloroanilino)quinazoline~20--
Quinazoline SemicarbazonesCompound 1i 0.05--
Quinazoline SemicarbazonesCompound 1j 0.1--

Analysis of Structure-Activity Relationships (SAR) for EGFR Inhibition:

  • Substitution at the 4-position: The presence of an aniline or a related aromatic group at the 4-position is critical for high-affinity binding.

  • Substitution on the aniline ring: Small, lipophilic, and electron-withdrawing groups at the meta-position of the aniline ring, such as bromine or chlorine, generally enhance potency.[3][4]

  • Substitution at the 6- and 7-positions: Alkoxy groups, such as methoxy or ethoxy, at these positions often increase activity.

Inference for 4-Chloro-6-ethoxy-2-methylquinoline: The presence of a chlorine atom at the 4-position and an ethoxy group at the 6-position aligns with favorable SAR for EGFR inhibition. The 2-methyl group may influence the orientation of the molecule within the binding pocket.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated anti-cancer strategy. Quinoline derivatives have shown significant promise as VEGFR-2 inhibitors.

Compound ClassRepresentative CompoundVEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM)
Urea-based quinazolineCompound 6 12.1Sorafenib78.9
Quinoline-ThiazolidinedioneCompound 13 69.11--
Quinoline-ThiazolidinedioneCompound 14 85.89--
bis([2][5][6]triazolo)[4,3-a:3',4'-c]quinoxalineCompound 23j 3.7Sorafenib3.12
Quinoline derivatives-76.64–175.50--

Analysis of Structure-Activity Relationships (SAR) for VEGFR-2 Inhibition:

  • Extended side chains: Many potent VEGFR-2 inhibitors feature extended side chains at the 4-position of the quinoline ring, often incorporating urea or other hydrogen-bonding moieties.

  • Hydrophobicity: A balance of hydrophobicity and hydrophilicity is crucial for effective binding to the VEGFR-2 active site.

Inference for 4-Chloro-6-ethoxy-2-methylquinoline: While the specific substitution pattern of the target compound does not immediately align with the most potent VEGFR-2 inhibitors, the quinoline core itself is a valid starting point. Further derivatization at the 4-position would likely be necessary to achieve high potency against VEGFR-2.

PI3K/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer. Quinoline-based compounds have emerged as potent dual PI3K/mTOR inhibitors.[7][8]

Compound ClassRepresentative CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)
4-Alkynyl-quinoline-4142790
Furoquinoline4-(4-nitrophenylthio)-7-methoxyfuro[2,3-b]quinoline48,00049,000
Quinoline with C-4 acrylamide-0.50 - 2.03-
4-AminoquinolineCompound HA-2l -66
4-AminoquinolineCompound HA-2c -75

Analysis of Structure-Activity Relationships (SAR) for PI3K/mTOR Inhibition:

  • Hinge-binding motif: The quinoline nitrogen is crucial for hydrogen bonding to the hinge region of PI3K and mTOR.

  • Modifications at the 4-position: Diverse substitutions at the 4-position, including alkynyl and acrylamide groups, have yielded potent inhibitors.

Inference for 4-Chloro-6-ethoxy-2-methylquinoline: The core quinoline scaffold is well-suited for targeting the PI3K/mTOR pathway. The chloro and ethoxy groups could be explored for their influence on potency and selectivity, while the 4-position remains a key site for further optimization.

Experimental Protocols for Kinase Inhibitory Activity Assessment

To empirically validate the predicted activity of novel compounds like 4-Chloro-6-ethoxy-2-methylquinoline derivatives, robust and reproducible experimental protocols are essential.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This luminescence-based assay is a widely used method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[9][10][11][12]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal that is proportional to the initial kinase activity.[9][11]

Step-by-Step Methodology:

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 5 µL of the test compound (e.g., 4-Chloro-6-ethoxy-2-methylquinoline derivative) at various concentrations.

    • Add 5 µL of the kinase and substrate mixture in the appropriate kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[10]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[10]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a positive control (a known inhibitor for the target kinase) and a negative control (vehicle) in each assay plate is crucial for validating the assay performance and ensuring the reliability of the generated data.

Cell-Based Kinase Inhibition Assay: Western Blotting

This assay determines the ability of a compound to inhibit the phosphorylation of a specific substrate within a cellular context.

Principle: Cells are treated with the test compound, and then the phosphorylation status of a target protein downstream of the kinase of interest is assessed by Western blotting using a phospho-specific antibody.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration.

    • If the kinase is activated by a specific ligand (e.g., EGF for EGFR), stimulate the cells with the ligand for a short period before harvesting.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[13]

    • Sonicate briefly to shear DNA and reduce viscosity.[13]

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli buffer and heating.[6]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle agitation.[13]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated protein and a loading control (e.g., β-actin or total protein).

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Self-Validation: The use of both a positive control (a known inhibitor) and a negative control (vehicle) is essential. Furthermore, probing the same blot for the total (non-phosphorylated) form of the target protein confirms that the observed decrease in phosphorylation is due to kinase inhibition and not a reduction in the total amount of the protein.

ADME/Tox Profile of Quinoline Derivatives

Beyond inhibitory potency, the drug-like properties of a compound are paramount for its therapeutic potential. In silico and in vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can provide early insights into the viability of a chemical series.[5][14]

Studies on various quinoline derivatives have shown that they generally exhibit good oral bioavailability.[5] However, potential liabilities such as hepatotoxicity and mutagenicity have been observed for some quinoline-containing compounds, necessitating careful toxicological evaluation.[5]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Quinoline_Inhibitor 4-Chloro-6-ethoxy- 2-methylquinoline (Proposed) Quinoline_Inhibitor->EGFR Inhibits (ATP-competitive) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the proposed point of inhibition by 4-Chloro-6-ethoxy-2-methylquinoline.

Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow Start Compound Synthesis (4-Chloro-6-ethoxy-2-methylquinoline derivative) In_Vitro_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->In_Vitro_Assay IC50_Determination IC50 Determination In_Vitro_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (e.g., Western Blot) IC50_Determination->Cell_Based_Assay Target_Engagement Confirm Target Engagement in Cells Cell_Based_Assay->Target_Engagement ADMET_Profiling In Silico & In Vitro ADME/Tox Profiling Target_Engagement->ADMET_Profiling Lead_Optimization Lead Optimization ADMET_Profiling->Lead_Optimization

Caption: A typical workflow for the evaluation of a novel kinase inhibitor.

Conclusion and Future Directions

The quinoline scaffold represents a highly validated and versatile starting point for the design of novel kinase inhibitors. Based on a thorough analysis of structure-activity relationships from related compound series, 4-Chloro-6-ethoxy-2-methylquinoline derivatives hold considerable promise as potential inhibitors of key oncogenic kinases, particularly EGFR. The chloro and ethoxy substitutions at the 4- and 6-positions, respectively, are consistent with features known to enhance inhibitory activity.

The next logical step is the synthesis and empirical testing of these derivatives using the detailed biochemical and cell-based assays outlined in this guide. Such studies will be crucial to definitively establish their inhibitory profile, selectivity, and potential as therapeutic agents. Further optimization, guided by co-crystal structures with their target kinases, could lead to the development of next-generation inhibitors with improved potency and safety profiles. The exploration of this specific substitution pattern on the quinoline core is a worthy endeavor in the ongoing search for more effective targeted therapies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.